4-chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine
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Overview
Description
4-chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine is a heterocyclic organic compound It features a pyrimidine ring substituted with a chloro group at the 4-position, a methoxymethyl group at the 6-position, and a 2-methylpyrimidin-4-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common route includes:
Formation of the Pyrimidine Core: The initial step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting appropriate nitriles or amidines with formamide or similar reagents under acidic or basic conditions.
Substitution Reactions: The chloro and methoxymethyl groups are introduced through substitution reactions. For instance, the chloro group can be introduced via chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Coupling Reactions: The 2-methylpyrimidin-4-yl group is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and by-products safely and to minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially modifying the functional groups attached to the pyrimidine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative.
Scientific Research Applications
4-chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine has several applications in scientific research:
Pharmaceuticals: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.
Agrochemicals: The compound can be used in the development of pesticides or herbicides due to its potential biological activity.
Chemical Biology: It can be used as a probe to study biological processes or as a ligand in the development of bioactive molecules.
Mechanism of Action
The mechanism by which 4-chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine exerts its effects depends on its specific application. In pharmaceuticals, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with receptors on cell surfaces to modulate signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
4-chloro-6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine can be compared with other pyrimidine derivatives, such as:
4-chloro-2-(2-methylpyrimidin-4-yl)pyrimidine: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.
6-(methoxymethyl)-2-(2-methylpyrimidin-4-yl)pyrimidine: Lacks the chloro group, which may influence its chemical properties and applications.
Properties
CAS No. |
1547719-85-6 |
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Molecular Formula |
C11H11ClN4O |
Molecular Weight |
250.7 |
Purity |
95 |
Origin of Product |
United States |
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